molecular formula C16H14Cl2FNO2 B284813 N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B284813
M. Wt: 342.2 g/mol
InChI Key: RZWHHHRYLFLYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide irreversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, leading to inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This results in cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have potent antitumor activity in both in vitro and in vivo models of EGFR-mutant NSCLC. It has also demonstrated a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has a half-life of approximately 26 hours and is primarily metabolized by the liver.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is its high selectivity for the T790M mutation, which makes it a promising therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to other EGFR TKIs. However, one limitation is that the synthesis process is complex and low-yielding, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. One direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Another direction is to explore its potential in other types of cancer that harbor the T790M mutation, such as breast and colorectal cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide and to develop strategies to overcome it.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the preparation of 4-chloro-2-fluoroaniline, 4-chlorophenoxyacetic acid, and 2-methylpropanoic acid, followed by coupling and cyclization reactions. The final product is obtained as a white solid with a melting point of 213-214°C. The overall yield of the synthesis process is approximately 15%.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation EGFR TKIs. N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide selectively targets the T790M mutation, which is the major cause of resistance to EGFR TKIs. In addition, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has also been investigated in combination with other anticancer agents, such as chemotherapy and immune checkpoint inhibitors, to enhance its therapeutic efficacy.

properties

Molecular Formula

C16H14Cl2FNO2

Molecular Weight

342.2 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C16H14Cl2FNO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21)

InChI Key

RZWHHHRYLFLYFT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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